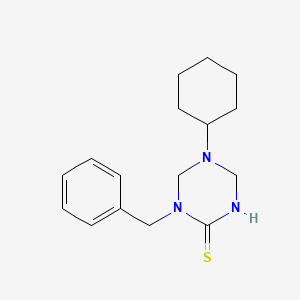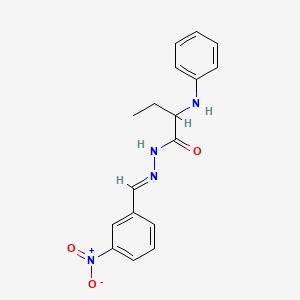![molecular formula C16H13ClF3NO2 B5857972 N-[2-chloro-5-(trifluoromethyl)phenyl]-2-methoxy-3-methylbenzamide](/img/structure/B5857972.png)
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-methoxy-3-methylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-methoxy-3-methylbenzamide, also known as CFTRinh-172, is a small molecule inhibitor that has been widely used in scientific research. This compound is known for its ability to selectively inhibit the cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel, which is involved in the regulation of salt and water transport across epithelial cells. CFTRinh-172 has been used in various studies to investigate the role of CFTR in different physiological and pathological conditions.
作用机制
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-methoxy-3-methylbenzamide selectively inhibits the CFTR chloride channel by binding to a specific site on the channel protein. The exact binding site is not yet fully understood, but it is believed to be located in the intracellular portion of the channel protein. This compound blocks the opening of the CFTR channel, which prevents the transport of chloride ions across the epithelial cell membrane. This results in a decrease in the secretion of fluid and electrolytes across the epithelial surface.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in different tissues and cell types. In airway epithelial cells, this compound reduces the secretion of mucus and fluid, which can help alleviate symptoms of respiratory diseases such as cystic fibrosis and chronic obstructive pulmonary disease. In pancreatic duct cells, this compound reduces the secretion of bicarbonate ions, which can help prevent the formation of pancreatic stones in patients with cystic fibrosis-related diabetes. In intestinal epithelial cells, this compound reduces the secretion of chloride ions, which can help alleviate symptoms of diarrhea in patients with cystic fibrosis-related enteropathy.
实验室实验的优点和局限性
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-methoxy-3-methylbenzamide has several advantages for lab experiments. It is a selective inhibitor of the CFTR chloride channel, which allows for the specific investigation of CFTR function. It is also a small molecule inhibitor, which makes it easy to administer and manipulate in cell culture and animal models. However, there are also limitations to the use of this compound. It is not a specific inhibitor of CFTR, as it has been shown to inhibit other ion channels and transporters at high concentrations. It also has limited solubility in aqueous solutions, which can affect its effectiveness and reproducibility in experiments.
未来方向
For research include the development of more selective and potent CFTR inhibitors, the investigation of the long-term effects of CFTR inhibition, and the exploration of CFTR inhibition as a potential therapeutic strategy for various diseases.
合成方法
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-methoxy-3-methylbenzamide was first synthesized by pharmaceutical company Vertex in 2003. The synthesis method involves the reaction of 2-amino-5-chlorobenzoyl chloride with 2-methoxy-3-methylbenzamide in the presence of a base such as triethylamine. The resulting product is then treated with trifluoromethyl iodide to introduce the trifluoromethyl group at the 5-position of the phenyl ring. The final step involves the purification of the product by column chromatography.
科学研究应用
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-methoxy-3-methylbenzamide has been extensively used in scientific research to investigate the role of CFTR in various physiological and pathological conditions. CFTR is a chloride channel that is expressed in many epithelial tissues, including the airways, pancreas, and intestine. Mutations in the CFTR gene can lead to cystic fibrosis, a life-threatening disease that affects the respiratory, digestive, and reproductive systems. This compound has been used to study the function of CFTR in normal and diseased conditions.
属性
IUPAC Name |
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-methoxy-3-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClF3NO2/c1-9-4-3-5-11(14(9)23-2)15(22)21-13-8-10(16(18,19)20)6-7-12(13)17/h3-8H,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZWRFCILHZYXMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClF3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N'-({2-[methyl(phenylsulfonyl)amino]acetyl}oxy)-2-pyridinecarboximidamide](/img/structure/B5857901.png)
![N'-[(cyclohexylcarbonyl)oxy]-2-(4-nitrophenyl)ethanimidamide](/img/structure/B5857910.png)
![5-(4-chlorophenyl)-4-{[(1-methyl-1H-pyrrol-2-yl)methylene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B5857916.png)



![N-[2-(dimethylamino)ethyl]-3,4-dimethoxybenzamide](/img/structure/B5857940.png)
![N-(2,5-dimethoxyphenyl)-N'-[(1-methyl-1H-pyrazol-4-yl)methyl]urea](/img/structure/B5857948.png)

![3-(difluoromethyl)-5-(methylthio)-N-({5-[(4-nitrophenoxy)methyl]-2-furyl}methylene)-4H-1,2,4-triazol-4-amine](/img/structure/B5857953.png)
![5-({2-[4-(diphenylmethyl)-1-piperazinyl]-2-oxoethyl}thio)-4-phenyl-4H-1,2,4-triazol-3-amine](/img/structure/B5857956.png)

